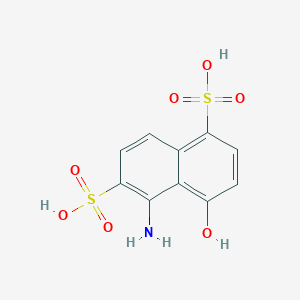
5-Amino-4-hydroxynaphthalene-1,6-disulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-4-hydroxynaphthalene-1,6-disulfonic acid is a chemical compound with the molecular formula C₁₀H₉NO₇S₂. It is known for its applications in various scientific fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes amino, hydroxyl, and disulfonic acid groups attached to a naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-hydroxynaphthalene-1,6-disulfonic acid typically involves the sulfonation of naphthalene followed by nitration and reduction steps. One common method includes:
Sulfonation: Naphthalene is treated with oleum (a solution of sulfur trioxide in sulfuric acid) to introduce sulfonic acid groups.
Nitration: The sulfonated naphthalene is then nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group.
Reduction: The nitro group is reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves precise control of reaction conditions, including temperature, concentration of reagents, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Amino-4-hydroxynaphthalene-1,6-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The amino group can be further reduced to form amines.
Substitution: The sulfonic acid groups can participate in substitution reactions to form sulfonamides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like chlorosulfonic acid or sulfonyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of naphthalene, such as naphthoquinones, naphthylamines, and sulfonamides, which have applications in dye synthesis and other chemical processes.
Scientific Research Applications
5-Amino-4-hydroxynaphthalene-1,6-disulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is used in biochemical assays and as a staining agent in microscopy.
Industry: The compound is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 5-Amino-4-hydroxynaphthalene-1,6-disulfonic acid involves its interaction with molecular targets through its functional groups. The amino and hydroxyl groups can form hydrogen bonds and participate in nucleophilic reactions, while the sulfonic acid groups enhance the compound’s solubility and reactivity. These interactions enable the compound to act as a catalyst, reagent, or intermediate in various chemical and biological processes.
Comparison with Similar Compounds
Similar Compounds
1-Aminonaphthalene-4-sulfonic acid:
1-Aminonaphthalene-5-sulfonic acid:
1-Aminonaphthalene-6-sulfonic acid:
Uniqueness
5-Amino-4-hydroxynaphthalene-1,6-disulfonic acid is unique due to the presence of both amino and hydroxyl groups on the naphthalene ring, along with two sulfonic acid groups. This combination of functional groups provides the compound with distinct chemical properties, making it versatile for various applications in scientific research and industry.
Properties
CAS No. |
6271-89-2 |
|---|---|
Molecular Formula |
C10H9NO7S2 |
Molecular Weight |
319.3 g/mol |
IUPAC Name |
5-amino-4-hydroxynaphthalene-1,6-disulfonic acid |
InChI |
InChI=1S/C10H9NO7S2/c11-10-8(20(16,17)18)3-1-5-7(19(13,14)15)4-2-6(12)9(5)10/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18) |
InChI Key |
NIPOUKRVMMODID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C(C=CC(=C21)S(=O)(=O)O)O)N)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Bromomethyl)-4-[3-[4-(bromomethyl)phenyl]propyl]benzene](/img/structure/B13992849.png)
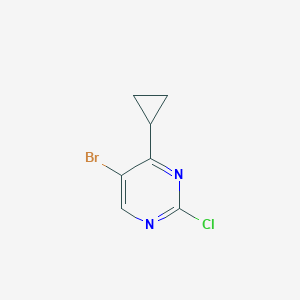
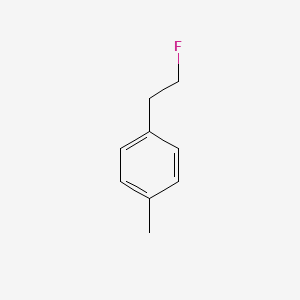
![[2-chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-(6-methoxypyridazin-3-yl)methanol](/img/structure/B13992869.png)


![3-Cyclopentyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13992885.png)

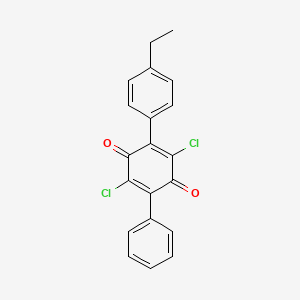


![(Benzylimino)diethane-2,1-diyl bis[(4-chlorophenyl)carbamate]](/img/structure/B13992909.png)
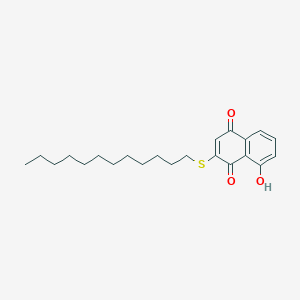
![5-Fluorobenzo[B]thiophene-4-carbonitrile](/img/structure/B13992914.png)
